molecular formula C18H17NOS2 B2840747 Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 2034572-96-6

Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2840747
CAS No.: 2034572-96-6
M. Wt: 327.46
InChI Key: JPCNSWDNFAXFOD-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry, possessing a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves regioselective coupling reactions and electrophilic cyclization reactions . A sulfide oxidation tuning approach has been reported in the synthesis of similar compounds, demonstrating the potential of such methods in constructing a series of sulfone-based dual acceptor copolymers .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of this compound would be a complex arrangement of these basic structures.


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives can be quite complex. For instance, a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) has been used for constructing a series of sulfone-based dual acceptor copolymers .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of related compounds offer insights into the potential applications of Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone. For instance, the synthesis of heterocyclic compounds, such as (Benaka Prasad et al., 2018), involves detailed structural characterization, including X-ray diffraction and Hirshfeld surface analysis, which are crucial for understanding the properties and potential applications of such compounds. Similarly, the creation of 2-substituted benzo[b]thiophenes (Chen et al., 2017) demonstrates the utility of these compounds in the development of fluorescent materials and ligands for cannabinoid receptors, highlighting their relevance in materials science and pharmacology.

Antimicrobial and Antitubercular Activity

Research into the antimicrobial properties of benzo[b]thiophene derivatives, such as the study conducted by (Barbier et al., 2022)](https://consensus.app/papers/synthesis-biological-evaluation-benzobthiophene-barbier/d3386b097ec85acfbb2830d1fc17c1cf/?utm_source=chatgpt), identifies these compounds as potential agents against drug-resistant strains of Staphylococcus aureus. This indicates their significant role in addressing challenges in infectious disease treatment. Additionally, the exploration of benzo[b]thiophene Schiff bases (Ünver et al., 2020) for antimicrobial and antileishmanial activities further underscores the therapeutic potential of these compounds.

Anticancer Activity

The investigation into novel thiophene-containing pyrazole derivatives for anticancer activity (Inceler et al., 2013) reveals that specific compounds exhibit significant growth inhibitory effects on cancer cell lines. This research underscores the potential of benzo[b]thiophene derivatives as scaffolds for developing new anticancer agents, contributing to the ongoing search for more effective cancer treatments.

Properties

IUPAC Name

1-benzothiophen-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS2/c20-18(17-12-14-4-1-2-5-16(14)22-17)19-9-7-13(8-10-19)15-6-3-11-21-15/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCNSWDNFAXFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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